molecular formula C24H32N2O4S2 B15196245 Benzamide, 2,2'-dithiobis(5-chloro-N-(2-ethoxypropyl)- CAS No. 78010-27-2

Benzamide, 2,2'-dithiobis(5-chloro-N-(2-ethoxypropyl)-

Cat. No.: B15196245
CAS No.: 78010-27-2
M. Wt: 476.7 g/mol
InChI Key: OZTSOQTUKOMLCS-UHFFFAOYSA-N
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Description

Benzamide, 2,2’-dithiobis(5-chloro-N-(2-ethoxypropyl)-: is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,2’-dithiobis(5-chloro-N-(2-ethoxypropyl)- typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 5-chloro-2-aminobenzoic acid with 2-ethoxypropylamine under acidic conditions to form 5-chloro-N-(2-ethoxypropyl)benzamide.

    Introduction of the Dithiobis Group: The next step involves the introduction of the dithiobis group. This is achieved by reacting the benzamide derivative with a disulfide compound, such as 2,2’-dithiobis(benzoyl chloride), under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzamide, 2,2’-dithiobis(5-chloro-N-(2-ethoxypropyl)- can undergo oxidation reactions, particularly at the sulfur atoms in the dithiobis group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The chloro substituent on the benzene ring can undergo nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Reduced benzamide derivatives

    Substitution: Substituted benzamides with various nucleophiles

Scientific Research Applications

Benzamide, 2,2’-dithiobis(5-chloro-N-(2-ethoxypropyl)- has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and bacterial infections.

    Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein interactions.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Benzamide, 2,2’-dithiobis(5-chloro-N-(2-ethoxypropyl)- involves its interaction with specific molecular targets. The dithiobis group can form disulfide bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the benzamide moiety can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Dithiobis(N-methylbenzamide)
  • 2,2’-Dithiobis(N-ethylbenzamide)
  • 2,2’-Dithiobis(N-propylbenzamide)

Uniqueness

Benzamide, 2,2’-dithiobis(5-chloro-N-(2-ethoxypropyl)- is unique due to the presence of the chloro and ethoxypropyl substituents, which enhance its reactivity and potential applications. The combination of these groups with the dithiobis moiety provides a distinct chemical profile that is not commonly found in other benzamide derivatives.

Properties

CAS No.

78010-27-2

Molecular Formula

C24H32N2O4S2

Molecular Weight

476.7 g/mol

IUPAC Name

N-(3-ethoxypropyl)-2-[[2-(3-ethoxypropylcarbamoyl)phenyl]disulfanyl]benzamide

InChI

InChI=1S/C24H32N2O4S2/c1-3-29-17-9-15-25-23(27)19-11-5-7-13-21(19)31-32-22-14-8-6-12-20(22)24(28)26-16-10-18-30-4-2/h5-8,11-14H,3-4,9-10,15-18H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

OZTSOQTUKOMLCS-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOCC

Origin of Product

United States

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